12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
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Overview
Description
4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine, can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid can be used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave techniques, which provide a robust and efficient approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, NaI, NaClO2, TEMPO, and SOCl2 . These reagents facilitate the formation of various derivatives of pyrrolo[2,3-d]pyrimidine.
Major Products Formed
The major products formed from these reactions include highly substituted pyrrolo[2,3-d]pyrimidines, which exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine involves its binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits bacterial growth and exhibits antibacterial activity. Additionally, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine include:
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
- 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
What sets 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to bind to DNA gyrase and induce apoptosis in cancer cells makes it a valuable compound for further research and development .
Properties
IUPAC Name |
12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-14-3-2-5-7(14)6-8(10)11-4-12-9(6)13-5/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKDBNPLVLINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C3=C(N2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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